molecular formula C10H15NO2 B14861860 (1R,3R)-3-Amino-1-phenyl-1,4-butanediol

(1R,3R)-3-Amino-1-phenyl-1,4-butanediol

Cat. No.: B14861860
M. Wt: 181.23 g/mol
InChI Key: ACQOCBCVBZQPAR-NXEZZACHSA-N
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Description

(1R,3R)-3-Amino-1-phenylbutane-1,4-diol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features an amino group, a phenyl group, and two hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Amino-1-phenylbutane-1,4-diol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound, such as a ketone or aldehyde, followed by the introduction of the amino group through reductive amination. The reaction conditions often include the use of hydrogen gas and a metal catalyst, such as palladium on carbon, under controlled temperature and pressure.

Industrial Production Methods

Industrial production of (1R,3R)-3-Amino-1-phenylbutane-1,4-diol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Amino-1-phenylbutane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,3R)-3-Amino-1-phenylbutane-1,4-diol has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme-catalyzed reactions.

    Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which (1R,3R)-3-Amino-1-phenylbutane-1,4-diol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity. The pathways involved often include enzymatic catalysis, where the compound acts as a substrate or inhibitor, modulating the biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Amino-1-phenylpropan-1-ol: Another chiral compound with similar functional groups but different stereochemistry.

    (1S,3S)-3-Amino-1-phenylbutane-1,4-diol: The enantiomer of (1R,3R)-3-Amino-1-phenylbutane-1,4-diol, with different biological activity.

    (1R,3R)-3-Amino-1-cyclohexylbutane-1,4-diol: A structurally similar compound with a cyclohexyl group instead of a phenyl group.

Uniqueness

(1R,3R)-3-Amino-1-phenylbutane-1,4-diol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1R,3R)-3-amino-1-phenylbutane-1,4-diol

InChI

InChI=1S/C10H15NO2/c11-9(7-12)6-10(13)8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2/t9-,10-/m1/s1

InChI Key

ACQOCBCVBZQPAR-NXEZZACHSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C[C@H](CO)N)O

Canonical SMILES

C1=CC=C(C=C1)C(CC(CO)N)O

Origin of Product

United States

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